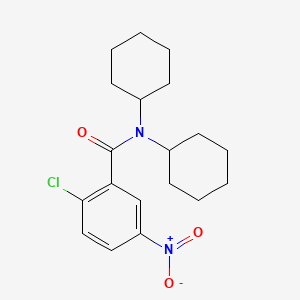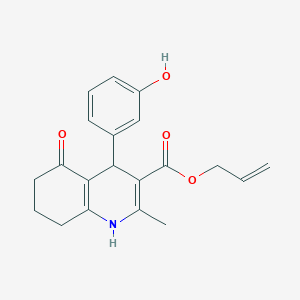
2-chloro-N,N-dicyclohexyl-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N,N-dicyclohexyl-5-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CDCB and is a member of the benzamide family. The chemical structure of CDCB consists of a benzene ring with a chlorine atom, a nitro group, and a dicyclohexylamino group attached to it. In
Scientific Research Applications
CDCB has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of CDCB is in the development of new drugs. CDCB has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders.
CDCB has also been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential chemotherapeutic agent. Additionally, CDCB has been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Mechanism of Action
The exact mechanism of action of CDCB is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting their activity, CDCB reduces inflammation and pain.
Biochemical and Physiological Effects
CDCB has been shown to have several biochemical and physiological effects. In vitro studies have shown that CDCB inhibits the activity of COX-2 and LOX, leading to a decrease in the production of inflammatory mediators. Additionally, CDCB has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to a decrease in their proliferation.
In vivo studies have shown that CDCB has anti-inflammatory and analgesic effects. It has also been shown to inhibit the growth of tumors in animal models of cancer. However, further studies are needed to fully understand the biochemical and physiological effects of CDCB.
Advantages and Limitations for Lab Experiments
CDCB has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in scientific research. Additionally, CDCB has been shown to have a wide range of potential applications in various fields.
However, CDCB also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, CDCB has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Future Directions
For the study of CDCB include the development of new drugs, the study of its mechanism of action, and the further study of its safety and efficacy in humans.
Synthesis Methods
The synthesis of CDCB involves the reaction of 2-chloro-5-nitrobenzoic acid with dicyclohexylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction occurs under mild conditions and yields a white crystalline solid that can be purified by recrystallization. The overall yield of CDCB is typically around 70%.
properties
IUPAC Name |
2-chloro-N,N-dicyclohexyl-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O3/c20-18-12-11-16(22(24)25)13-17(18)19(23)21(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h11-15H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSLBGPCBXHLOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N,N-dicyclohexyl-5-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methylaniline](/img/structure/B5214099.png)

![2,2-diphenyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5214109.png)
![1-[(4-chlorobenzyl)oxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol](/img/structure/B5214111.png)
![9-ethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrobromide](/img/structure/B5214114.png)

![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5214134.png)
![3-methyl-6-(2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B5214141.png)
![3-[(2,4-dinitrophenyl)(methyl)amino]propanenitrile](/img/structure/B5214150.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5214157.png)

![2-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5214167.png)
![1-(4-chlorobenzyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5214176.png)
![methyl 4-(4-{[(2-hydroxyethyl)(2-thienylmethyl)amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5214189.png)